Allyl 1H,1H-perfluorooctyl ether
Overview
Description
Allyl 1H,1H-perfluorooctyl ether: is a fluorinated organic compound with the molecular formula C11H7F15O and a molecular weight of 440.15 g/mol . It is characterized by the presence of an allyl group and a perfluorooctyl ether moiety, making it a unique compound in the realm of fluorinated ethers. This compound is primarily used in research settings, particularly in the fields of proteomics and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 1H,1H-perfluorooctyl ether typically involves the reaction of allyl alcohol with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to facilitate the formation of the ether bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 1H,1H-perfluorooctyl ether can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated ethers.
Substitution: Nucleophilic substitution reactions are common, where the allyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Halides, amines, basic conditions.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl 1H,1H-perfluorooctyl ether is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: In biological research, this compound is used in the study of protein-ligand interactions. Its fluorinated nature makes it useful in nuclear magnetic resonance (NMR) spectroscopy, where it can serve as a probe to study the binding sites of proteins .
Medicine: While not widely used in therapeutic applications, this compound has potential in drug delivery systems due to its ability to interact with biological membranes. Its fluorinated tail can enhance the permeability and stability of drug molecules .
Industry: In industrial applications, this compound is used in the development of advanced materials, including coatings and surfactants. Its hydrophobic and lipophobic properties make it ideal for creating surfaces that repel water and oils .
Mechanism of Action
The mechanism of action of Allyl 1H,1H-perfluorooctyl ether is primarily based on its ability to interact with various molecular targets through its fluorinated tail. The perfluorooctyl group can form strong interactions with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can affect the binding affinity of ligands and the permeability of membranes, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
- Allyl 1H,1H,2H,2H-perfluorooctyl ether
- Allyl 1H,1H-pentadecafluorooctyl ether
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-(prop-2-en-1-yloxy)octane
Comparison: Allyl 1H,1H-perfluorooctyl ether stands out due to its fully fluorinated tail, which imparts unique hydrophobic and lipophobic properties. In contrast, compounds like Allyl 1H,1H,2H,2H-perfluorooctyl ether have partially fluorinated tails, which can result in different chemical behaviors and applications. The fully fluorinated nature of this compound makes it particularly useful in creating highly repellent surfaces and studying protein interactions in a more hydrophobic environment .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F15O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370992 | |
Record name | Allyl 1H,1H-perfluorooctyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812-72-6 | |
Record name | Allyl 1H,1H-perfluorooctyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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